3-[(Dimethylamino)methyl]benzaldehyde 3-[(Dimethylamino)methyl]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 80708-77-6
VCID: VC2371398
InChI: InChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3
SMILES: CN(C)CC1=CC(=CC=C1)C=O
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

3-[(Dimethylamino)methyl]benzaldehyde

CAS No.: 80708-77-6

Cat. No.: VC2371398

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

3-[(Dimethylamino)methyl]benzaldehyde - 80708-77-6

Specification

CAS No. 80708-77-6
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name 3-[(dimethylamino)methyl]benzaldehyde
Standard InChI InChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3
Standard InChI Key FHKTUGAQZLCFTP-UHFFFAOYSA-N
SMILES CN(C)CC1=CC(=CC=C1)C=O
Canonical SMILES CN(C)CC1=CC(=CC=C1)C=O

Introduction

Chemical Properties and Structure

3-[(Dimethylamino)methyl]benzaldehyde is a meta-substituted benzaldehyde derivative featuring a dimethylamino group attached to the benzene ring via a methylene bridge. This structural arrangement confers distinct chemical properties that make it valuable in various synthetic applications.

Physical and Chemical Data

The compound exhibits specific physicochemical properties that define its behavior in various environments and reactions. Table 1 summarizes the key physical and chemical data for 3-[(Dimethylamino)methyl]benzaldehyde.

Table 1: Physical and Chemical Properties of 3-[(Dimethylamino)methyl]benzaldehyde

PropertyValue
CAS Number80708-77-6
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
IUPAC Name3-[(dimethylamino)methyl]benzaldehyde
Standard InChIInChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3
Standard InChIKeyFHKTUGAQZLCFTP-UHFFFAOYSA-N
SMILESCN(C)CC1=CC(=CC=C1)C=O
XLogP31.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass163.099714038 Da

The compound possesses moderate lipophilicity (XLogP3 value of 1.4), which influences its solubility characteristics and potential for membrane permeability in biological systems . The absence of hydrogen bond donors and presence of two hydrogen bond acceptors (the carbonyl oxygen and the tertiary amine nitrogen) affect its intermolecular interactions and reactivity patterns .

Structural Characteristics

The molecular structure of 3-[(Dimethylamino)methyl]benzaldehyde features a benzene ring with an aldehyde group at position 1 and a dimethylaminomethyl group at position 3. This combination of functional groups creates a compound with dual reactivity centers: the electrophilic aldehyde group and the nucleophilic tertiary amine .

The dimethylamino moiety introduces basic character to the molecule, while the aldehyde group contributes to its electrophilicity. This dual functionality makes the compound valuable as an intermediate in various synthetic pathways. The methylene bridge connecting the dimethylamino group to the aromatic ring provides conformational flexibility, potentially influencing the compound's reactivity and binding characteristics in various applications .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3-[(Dimethylamino)methyl]benzaldehyde, with variations in starting materials, reaction conditions, and purification methods.

Common Synthetic Routes

The synthesis of 3-[(Dimethylamino)methyl]benzaldehyde typically involves chemical transformations that introduce the dimethylaminomethyl group onto the benzaldehyde scaffold. A common approach utilizes the Mannich reaction, which is a three-component condensation reaction involving an aldehyde, an amine, and an enolizable carbonyl compound.

One synthetic route involves:

  • Starting with 3-bromobenzaldehyde or 3-formylbenzonitrile

  • Introduction of the dimethylaminomethyl group through appropriate reagents

  • Purification steps including extraction, drying, and sometimes chromatographic methods

The specific reaction conditions may vary depending on the desired purity and scale of production, but they often involve moderate temperatures and controlled reaction environments to ensure selectivity and yield optimization.

Chemical Reactivity

The reactivity of 3-[(Dimethylamino)methyl]benzaldehyde is primarily determined by its functional groups: the aldehyde and the dimethylamino moiety.

Typical Reactions

The compound can participate in various types of reactions characteristic of both aldehydes and tertiary amines:

  • Aldehyde Reactions:

    • Oxidation to form carboxylic acids

    • Reduction to form alcohols (yielding 3-[(dimethylamino)methyl]benzyl alcohol)

    • Nucleophilic addition reactions with various nucleophiles

    • Condensation reactions with amines to form imines (Schiff bases)

  • Amine-Related Reactions:

    • Quaternization of the tertiary amine with alkyl halides

    • Coordination with Lewis acids through the nitrogen lone pair

    • Potential participation in catalytic processes

  • Combination Reactions:

    • Intramolecular reactions between the functional groups under specific conditions

    • Tandem reactions involving both functional groups sequentially

The presence of both electrophilic and nucleophilic centers in the molecule enables it to function as a versatile building block in multi-step synthetic sequences.

Reaction Mechanisms

The reaction mechanisms involving 3-[(Dimethylamino)methyl]benzaldehyde typically follow established pathways for the respective functional groups:

For aldehyde oxidation, the mechanism generally involves nucleophilic attack at the carbonyl carbon, followed by electron rearrangement to form the corresponding carboxylic acid. In reduction reactions, hydride transfer from reducing agents such as sodium borohydride or lithium aluminum hydride to the carbonyl carbon results in the formation of the alcohol derivative .

In Schiff base formation, which is particularly relevant in some applications, the mechanism involves:

  • Nucleophilic attack by the amine nitrogen on the carbonyl carbon

  • Formation of a tetrahedral intermediate

  • Elimination of water to form the C=N bond

Applications and Uses

3-[(Dimethylamino)methyl]benzaldehyde has found various applications in chemical research and development, particularly in organic synthesis and pharmaceutical contexts.

Research Applications

In the research laboratory, this compound serves as:

  • Building Block in Organic Synthesis: Its dual functionality makes it valuable for constructing more complex molecular architectures.

  • Intermediate in the Synthesis of Bioactive Compounds: The compound has been utilized in the preparation of potential pharmaceutical candidates and bioactive molecules .

  • Model Compound for Reaction Development: Its well-defined reactivity profile makes it useful for studying and optimizing various organic transformations.

Related Compounds and Derivatives

Several compounds structurally related to 3-[(Dimethylamino)methyl]benzaldehyde have been reported in the literature, with variations in substitution patterns and functional groups.

Structural Analogues

Table 3: Structural Analogues of 3-[(Dimethylamino)methyl]benzaldehyde

Compound NameCAS NumberMolecular FormulaKey Structural Difference
3-(Dimethylamino)benzaldehyde619-22-7C₉H₁₁NOLacks the methylene bridge
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde116546-04-4C₁₀H₁₃NO₂Additional hydroxyl group at position 4
{3-[(Dimethylamino)methyl]phenyl}methanol69383-72-8C₁₀H₁₅NOAlcohol instead of aldehyde
3-Dimethylaminomethyl-4-propoxy-benzaldehydeNot providedC₁₃H₁₉NO₂Propoxy group at position 4

These related compounds share certain structural elements with 3-[(Dimethylamino)methyl]benzaldehyde but differ in specific substituents or functional groups, resulting in distinct chemical and biological properties .

Functional Derivatives

Derivatives formed through reactions of the functional groups in 3-[(Dimethylamino)methyl]benzaldehyde expand its utility in various applications:

  • Reduced Derivatives: The corresponding alcohol, 3-[(dimethylamino)methyl]benzyl alcohol, formed by reduction of the aldehyde group .

  • Oxidized Derivatives: The corresponding carboxylic acid, formed by oxidation of the aldehyde group.

  • Imine Derivatives: Formed through condensation reactions with primary amines, resulting in Schiff bases with potential biological activities .

  • Quaternary Ammonium Derivatives: Formed by alkylation of the tertiary amine nitrogen, altering the compound's solubility and reactivity.

These derivatives provide access to a broader range of compounds with diverse properties and applications, further enhancing the value of 3-[(Dimethylamino)methyl]benzaldehyde as a synthetic building block .

Recent Research and Developments

Recent research involving 3-[(Dimethylamino)methyl]benzaldehyde or closely related compounds has expanded our understanding of their properties and potential applications.

Synthetic Methodology

Advances in synthetic methods have improved access to 3-[(Dimethylamino)methyl]benzaldehyde and related compounds:

  • Optimized Mannich Reactions: Refined conditions for the Mannich reaction have enhanced yield and selectivity in the synthesis of benzaldehyde derivatives with amino substituents .

  • Green Chemistry Approaches: Efforts to develop more environmentally friendly synthetic routes, including solvent-free conditions and catalytic methods .

  • Asymmetric Synthesis: Development of stereoselective methods for the synthesis of chiral analogues with potential applications in pharmaceutical research .

Biological Activity Studies

Research on the biological activities of compounds structurally related to 3-[(Dimethylamino)methyl]benzaldehyde has revealed promising results:

  • Anti-Parasitic Activity: Derivatives of benzaldehyde with various substituents have shown activity against parasitic organisms including Leishmania mexicana and Trypanosoma species .

  • Structure-Activity Relationships: Studies correlating structural features with biological activity have provided insights into the design of more potent and selective compounds .

  • Mechanism of Action: Investigations into how these compounds interact with biological targets, including their effects on oxidative stress in target organisms .

Applications in Organic Synthesis

The utility of 3-[(Dimethylamino)methyl]benzaldehyde in organic synthesis continues to expand:

  • Heterocycle Synthesis: Application in the construction of heterocyclic systems with potential biological activities .

  • Multi-Component Reactions: Integration into multi-component reaction sequences for the efficient assembly of complex molecular architectures .

  • Pharmaceutical Intermediates: Use as a key intermediate in the synthesis of pharmaceutical compounds, leveraging its dual functionality for structural elaboration .

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